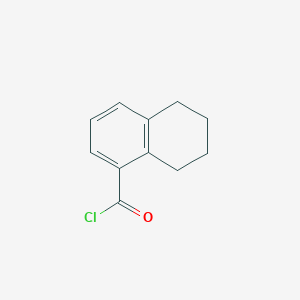

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372971 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110808-69-0 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride from 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Abstract

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is a pivotal chemical intermediate, valued for its high reactivity in acylation reactions. Its primary application lies in the synthesis of complex organic molecules, most notably as a key precursor in the manufacturing of active pharmaceutical ingredients (APIs) such as Palonosetron, a 5-HT3 antagonist used as an antiemetic.[1][2] This guide provides a detailed exploration of the conversion of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid to its highly reactive acyl chloride derivative. We will dissect the most prevalent and field-proven methodologies, focusing on the mechanistic underpinnings, procedural nuances, and critical safety considerations required for successful and safe synthesis. This document is intended for researchers, chemists, and process development professionals who require a robust understanding of this fundamental organic transformation.

Introduction: The Strategic Importance of Acyl Chlorides

The conversion of a stable carboxylic acid into a highly reactive acyl chloride is one of the most powerful and frequently employed transformations in organic synthesis.[3] Acyl chlorides serve as potent acylating agents, readily reacting with a wide range of nucleophiles—including alcohols, amines, and arenes—to form esters, amides, and ketones, respectively.[4][5] The enhanced electrophilicity of the carbonyl carbon in an acyl chloride, due to the strong electron-withdrawing inductive effect of the chlorine atom, dramatically increases its reactivity compared to the parent carboxylic acid.[3][6]

This guide focuses specifically on the synthesis of this compound (CAS No. 110808-69-0)[7]. The successful execution of this step is critical for the efficient multi-step synthesis of various pharmaceutical agents. We will compare the two most common laboratory and industrial reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Chlorinating Agents: A Comparative Overview

While several reagents can effect the conversion of carboxylic acids to acyl chlorides, including phosphorus-based chlorides like PCl₃ and PCl₅, thionyl chloride and oxalyl chloride are overwhelmingly preferred.[8][9][10][11] The primary reason for their widespread use is the nature of their byproducts. Both reagents yield exclusively gaseous byproducts, which are easily removed from the reaction mixture, simplifying purification and isolation of the desired acyl chloride.[8][12]

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |

| Reactivity | Highly reactive, can be harsh | Milder, more selective[13] |

| Conditions | Often requires heating (reflux) | Often run at room or lower temp. |

| Catalyst | Catalytic DMF or pyridine can be used[5] | Catalytic DMF is standard[14][15] |

| Cost | Generally more economical | More expensive |

| Key Advantage | Low cost, volatile byproducts | High reactivity under mild conditions |

Method I: Synthesis via Thionyl Chloride (SOCl₂)

The use of thionyl chloride is a classic, robust, and cost-effective method for preparing acyl chlorides.[5] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group.

Reaction Mechanism

The mechanism involves a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into sulfur dioxide and hydrogen chloride gas.[6][16][17]

Caption: Mechanism for Acyl Chloride Formation using SOCl₂.

Experimental Protocol: Thionyl Chloride

Caution: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.[18][19][20] All glassware must be oven- or flame-dried to ensure anhydrous conditions.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent: While the reaction can be run neat, using an inert solvent such as toluene is often preferred for better temperature control.[21] Add the solvent to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the stirred suspension/solution at room temperature. A slight excess ensures complete conversion. The addition may be exothermic.

-

Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). The catalyst accelerates the reaction significantly.[5]

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude this compound can often be used directly or further purified by vacuum distillation.[8][22]

Method II: Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, especially when used with catalytic DMF, is a milder and often more efficient reagent for converting carboxylic acids to acyl chlorides.[12][13] It is particularly useful for substrates that may be sensitive to the higher temperatures or harsher conditions of the thionyl chloride method.

Reaction Mechanism with Catalytic DMF

The reaction with oxalyl chloride and DMF proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium species.[4][15] The carboxylic acid attacks this reactive intermediate, leading to an activated species that is then attacked by a chloride ion. The subsequent collapse of this intermediate yields the desired acyl chloride, regenerates the DMF catalyst, and releases carbon monoxide and carbon dioxide gases.[23][24]

Caption: Catalytic Cycle for Acyl Chloride Formation using Oxalyl Chloride/DMF.

Experimental Protocol: Oxalyl Chloride

Caution: This procedure must be performed in a certified chemical fume hood. Oxalyl chloride is corrosive and toxic, and the reaction evolves highly toxic CO and corrosive HCl gases. All glassware must be scrupulously dried.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) and a dry, inert solvent like dichloromethane (DCM) or toluene.[14]

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reagent Addition: Cool the stirred solution in an ice bath (0 °C). Slowly add oxalyl chloride ((COCl)₂, ~1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed. The rate of addition should be controlled to manage the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.

-

Purification: The reaction mixture can often be used directly in the next step after careful removal of the solvent and all volatile byproducts under reduced pressure.[12][14] If higher purity is required, the crude product can be purified by vacuum distillation, though this is often unnecessary as the byproducts are highly volatile.

Product Characterization

Confirmation of the successful synthesis of this compound is typically achieved through spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a very strong C=O stretching absorption at a higher frequency, typically around 1780-1815 cm⁻¹ , which is characteristic of an acyl chloride.[25]

-

¹³C NMR Spectroscopy: The carbonyl carbon signal will shift downfield to approximately 165-180 ppm .

-

¹H NMR Spectroscopy: The proton signals of the tetrahydronaphthalene core will remain, but the acidic proton of the carboxylic acid will be absent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern corresponding to the loss of the chlorine atom.

Critical Safety Mandates

The synthesis of acyl chlorides involves highly reactive and hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[18][26][27]

-

Ventilation: All manipulations must be conducted within a properly functioning chemical fume hood to prevent inhalation of toxic gases and vapors.[18][20]

-

Anhydrous Conditions: Thionyl chloride and oxalyl chloride react violently with water, releasing large amounts of toxic HCl gas.[18][19] Ensure all glassware is completely dry and reactions are run under an inert atmosphere.

-

Quenching: Excess chlorinating reagent must be quenched with extreme care. A common method is to slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cold alcohol (like isopropanol) or a basic solution to neutralize the reactive species.

-

Waste Disposal: All waste must be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from its parent carboxylic acid is a straightforward but hazardous procedure that is fundamental to the production of several important pharmaceutical compounds. The choice between thionyl chloride and oxalyl chloride is dictated by the specific requirements of the synthesis. Thionyl chloride offers a cost-effective solution for robust, large-scale preparations. In contrast, oxalyl chloride provides a milder, more selective alternative, ideal for sensitive substrates where reaction conditions must be carefully controlled. Regardless of the chosen method, a deep understanding of the reaction mechanism and an unwavering commitment to safety are paramount for achieving a successful and safe outcome.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrogen Chloride | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

International Chemical Safety Cards (ICSC). (n.d.). ICSC 0163 - HYDROGEN CHLORIDE. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Public Health England. (2024, November 6). Hydrogen chloride: toxicological overview. GOV.UK. Retrieved from [Link]

-

CK Special Gases Ltd. (2015, April 10). Hydrogen Chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Leah4sci. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 8). Carboxylic Acid to Acyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

PTG Advanced Catalysts Co., Ltd. (n.d.). High Quality Carboxylic Acid To Acyl Chloride Factory and Manufacturers, Suppliers Direct Price. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

- Google Patents. (n.d.). WO2011013095A1 - Processes for the preparation of palonosetron.

-

National Center for Biotechnology Information (NCBI). (n.d.). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

-

Chemdad. (n.d.). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 7. This compound | C11H11ClO | CID 2753162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. youtube.com [youtube.com]

- 16. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fishersci.com [fishersci.com]

- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. westliberty.edu [westliberty.edu]

- 21. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 22. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 23. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. fiveable.me [fiveable.me]

- 26. ckgas.com [ckgas.com]

- 27. nj.gov [nj.gov]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride: Properties, Synthesis, and Reactivity

Introduction: A Versatile Intermediate in Modern Synthesis

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride stands as a pivotal, yet often uncharacterized, intermediate in the landscape of pharmaceutical and fine chemical synthesis. As a bifunctional molecule, it combines the structural rigidity of the tetralin scaffold with the high reactivity of an acyl chloride. This unique combination makes it a valuable building block for introducing the 5,6,7,8-tetrahydronaphthoyl moiety into a diverse range of molecular architectures. Its most notable application lies in the synthesis of Palonosetron, a potent 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties, synthesis, and characteristic reactivity of this important synthetic precursor.

Physicochemical Properties: A Data-Driven Overview

While this compound is typically generated and used in situ due to its reactivity, a combination of computed data and the properties of its precursor, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, provides valuable insights into its physicochemical profile.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 110808-69-0 | Sigma-Aldrich,[3] PubChem[2] |

| Molecular Formula | C₁₁H₁₁ClO | PubChem[2] |

| Molecular Weight | 194.66 g/mol | PubChem[2] |

| Appearance | Predicted: Colorless to light-yellow liquid or low-melting solid | General knowledge of acyl chlorides |

| Melting Point | Not experimentally determined. Precursor acid melts at 150-154 °C. | ChemicalBook |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols, amines). | General knowledge of acyl chlorides |

| Computed XLogP3 | 3.8 | PubChem[2] |

Spectroscopic Signature: Predicted Characterization Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | Aromatic Protons: ~7.2-7.8 ppm (multiplets, 3H). Aliphatic Protons: ~2.8 ppm (triplet, 2H, benzylic), ~2.6 ppm (triplet, 2H, benzylic), ~1.8 ppm (multiplet, 4H). |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: ~168-170 ppm. Aromatic Carbons: ~125-145 ppm. Aliphatic Carbons: ~20-30 ppm. |

| IR Spectroscopy | C=O Stretch (Acyl Chloride): Strong absorption at ~1780-1815 cm⁻¹. C-Cl Stretch: ~650-850 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 194/196 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). Key Fragment: m/z 159 ([M-Cl]⁺). |

Synthesis and Handling: From Carboxylic Acid to Reactive Intermediate

The primary route to this compound is through the activation of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, with several reliable methods at the disposal of the practicing chemist.

Synthesis of the Precursor: 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

The journey begins with the synthesis of the stable carboxylic acid precursor. A common and effective method involves the catalytic hydrogenation of 1-naphthoic acid.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid [4]

-

Reaction Setup: In a hydrogenation vessel, combine 1-naphthoic acid (1 equivalent) and acetic acid. Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Hydrogenation: Seal the vessel and flush with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the reaction temperature (e.g., 80-85 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: The filtrate, containing the product in acetic acid, can be further purified by crystallization, typically by the addition of water to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Activation to the Acyl Chloride: A Critical Transformation

The conversion of the carboxylic acid to the highly reactive acyl chloride is most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A patent for the synthesis of Palonosetron precursors specifies the use of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in toluene.

Experimental Protocol: Synthesis of this compound

-

Safety First: This reaction should be performed in a well-ventilated fume hood, as it releases toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable anhydrous solvent such as toluene. To this suspension, add thionyl chloride (SOCl₂, typically 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of anhydrous dimethylformamide (DMF, 1-2 drops) is then added.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Isolation (for subsequent use): After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). The crude this compound is often used immediately in the next step without further purification.

Caption: Synthetic workflow for this compound and its use in amide synthesis.

Chemical Reactivity: The Nucleophilic Acyl Substitution Paradigm

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon, making it highly susceptible to attack by nucleophiles. The overarching mechanism is a nucleophilic addition-elimination reaction.

The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. This polarity invites attack from a wide array of nucleophiles. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl double bond and yield the final substituted product.

Caption: Generalized mechanism of nucleophilic acyl substitution for acyl chlorides.

Reaction with Amines: Formation of Amides

A primary application of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted amides. This reaction is typically rapid and high-yielding.

Experimental Protocol: General Procedure for Amide Formation

-

Amine Solution: In a separate flask, dissolve the desired amine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF). If the amine is a salt (e.g., hydrochloride), a base (such as triethylamine or diisopropylethylamine, 2-3 equivalents) must be added to generate the free amine. Cool the solution in an ice bath (0 °C).

-

Addition of Acyl Chloride: Dissolve the crude this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with aqueous sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Safety and Handling

This compound, like other low molecular weight acyl chlorides, should be handled with care.

-

Corrosive: It is corrosive and will cause severe burns to the skin and eyes.

-

Lachrymator: It is a lachrymator, meaning it will cause irritation and tearing of the eyes.

-

Moisture Sensitive: It reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas. All handling should be done under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a similar weak base.

Applications in Drug Discovery and Beyond

The primary documented use of this compound is as a key intermediate in the synthesis of Palonosetron. However, the tetralin motif is present in a variety of biologically active molecules. The ability to readily introduce this scaffold via a reactive acyl chloride handle opens up possibilities for its use in the synthesis of novel compounds for various therapeutic targets. The resulting amides can serve as final products or as intermediates for further functionalization in the development of new chemical entities.

Conclusion

This compound is a powerful synthetic tool, whose utility is underscored by its role in the production of important pharmaceuticals. While its reactive nature often precludes detailed isolation and characterization, a thorough understanding of its synthesis from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its predictable reactivity with nucleophiles allows for its effective and safe use in a research and development setting. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile intermediate into their synthetic strategies.

References

-

PubChem. This compound. Available at: [Link]

-

Zou, P., et al. (2009). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3223. Available at: [Link]

-

PrepChem. Synthesis of 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Available at: [Link]

Sources

- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H11ClO | CID 2753162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110808-69-0 [sigmaaldrich.com]

- 4. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride, a key chemical intermediate. It covers the compound's chemical identity, structural and physicochemical properties, detailed synthesis protocols, and its significant applications in organic synthesis, particularly in the development of pharmaceutical agents. The document emphasizes the causality behind experimental choices, safety protocols, and authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Compound Profile and Chemical Identity

This compound, also known as tetralin-1-carbonyl chloride, is an acyl chloride derivative of tetralin. Its high reactivity makes it a valuable reagent for introducing the 5,6,7,8-tetrahydronaphthoyl moiety into various molecular scaffolds.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 110808-69-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁ClO | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenecarbonyl chloride | [1] |

Chemical Structure:

The structure consists of a tetralin core (a fused benzene and cyclohexane ring) with a carbonyl chloride group attached to position 1 of the aromatic ring.

Figure 1. Molecular Structure of this compound.

Synthesis and Mechanistic Considerations

The primary and most efficient method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6).[3][4][5]

Precursor Synthesis: Hydrogenation of 1-Naphthoic Acid

The precursor, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is typically prepared by the catalytic hydrogenation of 1-naphthoic acid.[3] This reaction selectively reduces one of the aromatic rings of the naphthalene system.

-

Reaction: 1-Naphthoic Acid → 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in hydrogenating aromatic systems.

-

Solvent: Acetic acid is a common solvent for this transformation.[3]

-

Conditions: The reaction is performed under hydrogen pressure at elevated temperatures (e.g., 80-85°C).[3]

Chlorination Protocol: From Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often with a catalytic amount of dimethylformamide (DMF).[6]

Detailed Experimental Protocol:

Objective: To synthesize this compound from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Materials:

-

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, ~2.0-3.0 eq)

-

Dimethylformamide (DMF, catalytic)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. All glassware must be rigorously dried to prevent hydrolysis of the acyl chloride.

-

Reagent Charging: Charge the flask with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and the anhydrous solvent (e.g., toluene).[6]

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Chlorination: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will produce HCl and SO₂ gas, which should be vented through a scrubber.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Workup: Allow the reaction to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and volatile.

-

Purification: The crude this compound is typically of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Causality and Experimental Rationale:

-

Why Thionyl Chloride? Thionyl chloride is preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6]

-

Role of DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and facilitates the reaction.

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis.[7][8] Any presence of water will convert the product back to the starting carboxylic acid, drastically reducing the yield.[7][8]

Reactivity and Applications in Drug Development

Acyl chlorides are among the most reactive carboxylic acid derivatives.[9][10] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7][10] This makes this compound an excellent acylating agent.

Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound proceed via a nucleophilic addition-elimination mechanism .[7][9][11]

-

Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[9][11]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[9][11]

Caption: Generalized workflow for nucleophilic acyl substitution.

Key Applications:

The primary utility of this compound is as a building block in the synthesis of more complex molecules.

-

Amide Formation: Its reaction with primary or secondary amines is a cornerstone for creating amide bonds. This reaction is fundamental in medicinal chemistry. A prominent example is its use as a key intermediate in the synthesis of Palonosetron .[5][6][12] Palonosetron is a 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting. The synthesis involves reacting the acyl chloride with (S)-3-amino-1-azabicyclo[2.2.2]octane to form the crucial amide linkage.[6]

-

Ester Formation: Reaction with alcohols yields esters. This is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation: It can be used to acylate other aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming new carbon-carbon bonds and creating complex ketone structures.

Safety, Handling, and Storage

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors can cause irritation and tearing.

-

Reacts Violently with Water: Contact with water, alcohols, or other protic solvents will produce corrosive HCl gas.

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Ensure all equipment is scrupulously dry.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.

-

Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

This compound is a highly reactive and valuable chemical intermediate. Its synthesis from the corresponding carboxylic acid is straightforward, provided stringent anhydrous conditions are maintained. Its primary utility lies in its ability to participate in nucleophilic acyl substitution reactions, most notably in the formation of amides for pharmaceutical synthesis, as exemplified by its role in the production of Palonosetron. A thorough understanding of its reactivity and strict adherence to safety protocols are essential for its effective and safe use in a research and development setting.

References

-

Addition & Elimination Reactions in Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

Nucleophilic addition/elimination in the reactions of acyl chlorides. Chemguide. [Link]

-

20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Processes for the preparation of palonosetron. (2011).

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid CAS 4242-18-6. Watson International Ltd. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). Molecules. [Link]

-

5,6,7,8-Tetrahydronaphthalene-1,6,7-triol. PubChem, National Center for Biotechnology Information. [Link]

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Chemdad. [Link]

-

1,4,5,8-Tetrahydronaphthalene. (2018). SIELC Technologies. [Link]

-

1,2,3,4,5,6,7,8-Octahydronaphthalene. NIST WebBook. [Link]

Sources

- 1. This compound | C11H11ClO | CID 2753162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomall.in [biomall.in]

- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. One moment, please... [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl Chloride with Nucleophiles: A Mechanistic and Synthetic Overview

An In-depth Technical Guide:

Abstract

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is a key synthetic intermediate, leveraging the versatile and pharmaceutically relevant tetralin scaffold. As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids, serving as a powerful electrophile for a wide array of nucleophilic substitution reactions.[1][2] This guide provides a detailed exploration of its reactivity profile with common classes of nucleophiles. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and discuss the causality behind key synthetic choices, offering a robust framework for its application in research and development, particularly in the synthesis of novel therapeutic agents. The tetrahydronaphthalene core is a recognized scaffold in medicinal chemistry, appearing in compounds studied for various therapeutic targets.[3][4] Its derivatization, often initiated through the highly reactive carbonyl chloride, is a critical step in constructing libraries of potential drug candidates.[3][5]

Core Principles of Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is dominated by the nucleophilic acyl substitution pathway. This mechanism is characteristic of acyl halides and is fundamentally a two-step process: addition followed by elimination.[2][6][7]

Pillar of Reactivity: The high reactivity of the acyl chloride is attributed to two primary factors:

-

Inductive Effect: The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, rendering it significantly electrophilic (δ+) and highly susceptible to attack by nucleophiles.[2]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an outstanding leaving group due to its stability as a weak base (the conjugate base of the strong acid HCl).[8][9]

The general reaction proceeds as follows: a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is transient and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion.

Caption: Experimental Workflow for Amide Synthesis.

Experimental Protocol: Synthesis of N-benzyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.1 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure secondary amide.

Reactions with O-Nucleophiles: Synthesis of Esters and Carboxylic Acids

A. Alcohols (Alcoholysis)

The reaction with alcohols produces esters, another vital functional group in organic and medicinal chemistry. [6]Carboxylic acids are less reactive than acyl chlorides, making the acyl chloride the preferred starting material for efficient ester synthesis. [6] Mechanism and Conditions: The mechanism is analogous to aminolysis, with the alcohol's oxygen atom as the nucleophile. [1]The reaction is typically performed in the presence of a non-nucleophilic base like pyridine. Pyridine serves a dual purpose: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is then attacked by the alcohol.

Experimental Protocol: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

-

Reaction Setup: In a dry flask under N₂, dissolve this compound (1.0 eq) in a mixture of anhydrous methanol (5.0 eq) and pyridine (1.5 eq).

-

Reaction: Stir the solution at room temperature for 6 hours.

-

Workup: Remove the excess methanol and pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester, which can be further purified by distillation or chromatography.

B. Water (Hydrolysis)

Acyl chlorides react readily, often vigorously, with water to hydrolyze back to the parent carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. [1][2] Trustworthiness & Self-Validation: This reaction underscores a critical handling requirement for all acyl chlorides: they must be protected from atmospheric moisture to prevent degradation. Any experimental setup involving this compound must utilize anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the starting material and the success of the desired transformation. The formation of the carboxylic acid as a byproduct in other reactions is a clear indicator of moisture contamination.

Reactions with C-Nucleophiles: Friedel-Crafts Acylation

In Friedel-Crafts acylation, the acyl chloride acts as the electrophile to acylate an aromatic ring, which serves as the carbon nucleophile. This is a powerful carbon-carbon bond-forming reaction for synthesizing aryl ketones. [10] Mechanism: The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). [11]The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and ultimately generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution mechanism. [12] Key Advantage: Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group onto the aromatic ring. This deactivates the product, preventing further acylation reactions and leading to clean, mono-substituted products. [10]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. theexamformula.co.uk [theexamformula.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Data for 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride, a key intermediate in pharmaceutical and organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The predicted data is based on the analysis of its constituent structural motifs and comparison with analogous compounds.

Introduction

This compound, with the molecular formula C₁₁H₁₁ClO, is a reactive acyl chloride derivative of the tetralin scaffold. Its utility as a building block in the synthesis of more complex molecules necessitates a robust and unambiguous method for its characterization. Spectroscopic techniques provide a powerful toolkit for confirming the identity, purity, and structure of such chemical entities. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of these spectra.

Synthesis and Sample Preparation

The most common and efficient laboratory synthesis of this compound involves the reaction of its corresponding carboxylic acid precursor, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, with thionyl chloride (SOCl₂).[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. Subsequent attack by a chloride ion yields the acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which helps to drive the reaction to completion.[1][2]

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis

-

To a solution of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid in a dry, inert solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (typically 2-3 equivalents).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation under high vacuum.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR Spectroscopy: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-8 (aliphatic) | ~ 2.8 - 3.0 | Triplet | ~ 6-7 |

| H-5, H-7 (aliphatic) | ~ 1.8 - 2.0 | Multiplet | |

| H-2 (aromatic) | ~ 7.3 - 7.5 | Doublet | ~ 7-8 |

| H-3 (aromatic) | ~ 7.2 - 7.4 | Triplet | ~ 7-8 |

| H-4' (aromatic) | ~ 7.9 - 8.1 | Doublet | ~ 7-8 |

-

The protons on the aliphatic rings (H-5, H-6, H-7, H-8) are expected to show complex multiplets in the upfield region. The benzylic protons (H-5 and H-8) will be shifted further downfield compared to unsubstituted tetralin due to their proximity to the aromatic ring.

-

The aromatic protons will appear in the downfield region. The proton ortho to the carbonyl chloride group (H-2) is expected to be the most deshielded due to the anisotropic effect of the C=O bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5, C-8 (aliphatic) | ~ 25 - 30 |

| C-6, C-7 (aliphatic) | ~ 20 - 25 |

| Aromatic CH | ~ 125 - 135 |

| Aromatic Quaternary | ~ 130 - 145 |

| Carbonyl (C=O) | ~ 168 - 172 |

-

The carbonyl carbon of the acyl chloride is expected to resonate in the range of 168-172 ppm.[3]

-

The aliphatic carbons will appear in the upfield region, with the benzylic carbons (C-5 and C-8) being slightly more downfield.

-

The aromatic carbons will show signals in the typical aromatic region, with the carbon attached to the carbonyl group being the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group of the acyl chloride.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (acyl chloride) | 1780 - 1815 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

-

The most characteristic absorption will be a strong, sharp band in the region of 1780-1815 cm⁻¹, which is indicative of the C=O stretching vibration of an acyl chloride.[4][5] This high frequency is due to the inductive effect of the chlorine atom.[4]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194, with a smaller M+2 peak at m/z = 196 (approximately one-third the intensity of the M⁺ peak) due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical to form the stable acylium ion at m/z = 159. This is often a prominent peak in the mass spectra of acyl chlorides.

-

Subsequent loss of carbon monoxide (CO) from the acylium ion to give a fragment at m/z = 131.

-

Cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to a fragment corresponding to the tetralinyl cation.

-

Caption: A primary fragmentation pathway for the title compound.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a powerful and comprehensive approach to confirm the structure and purity of this important synthetic intermediate. The characteristic high-frequency C=O stretch in the IR spectrum, the specific pattern of aromatic and aliphatic signals in the NMR spectra, and the predictable fragmentation in the mass spectrum are key identifiers for this compound.

References

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

PubChem. 1-Tetralone. [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

Infrared spectra of acid chlorides. [Link]

-

PubChem. Tetralin. [Link]

-

SpectraBase. 1-Tetralone - Optional[MS (GC)] - Spectrum. [Link]

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]

-

SpectraBase. 1-Tetralone - Optional[13C NMR] - Spectrum. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

National Institutes of Health. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

-

ResearchGate. Theoretical and experimental investigation of 1H, 13C NMR and nJ(C, H) coupling constants for 2-substituted derivatives of diphenylpyraline. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride (CAS No: 110808-69-0). As a reactive acyl chloride, its utility as a synthetic intermediate is directly tied to its purity and integrity, which can only be maintained through meticulous handling and storage practices. This document moves beyond procedural lists to explain the underlying chemical principles that govern its stability, empowering researchers to make informed decisions in the laboratory.

Core Chemical Profile and Properties

This compound is a derivative of the tetralin scaffold, a structural motif found in numerous pharmacologically active compounds.[1] Its value lies in the highly reactive acyl chloride functional group, which serves as a powerful tool for acylation reactions.[2] Understanding its fundamental properties is the first step toward ensuring its stability.

| Property | Value | Source |

| CAS Number | 110808-69-0 | [3] |

| Molecular Formula | C₁₁H₁₁ClO | [3] |

| Molecular Weight | 194.66 g/mol | [3] |

| Appearance | Typically a liquid, may range from colorless to amber | [4] |

| Odor | Pungent | [4] |

The Chemistry of Instability: Understanding Degradation Pathways

The stability of this compound is almost entirely dictated by the electrophilic nature of its acyl chloride functional group. The carbon atom of the carbonyl group is highly electron-deficient due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it an exceptionally reactive site for nucleophilic attack.[5]

Primary Degradation Pathway: Inevitable Hydrolysis

The most significant and immediate threat to the integrity of any acyl chloride is water.[5] The compound reacts vigorously, often instantly, with even trace amounts of atmospheric moisture in a nucleophilic acyl substitution reaction.[2][6] This exothermic reaction is irreversible and yields the parent 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas, which is often observed as white fumes.[2][7]

Caption: Primary degradation pathway via hydrolysis.

This rapid hydrolysis underscores why all handling and storage must be performed under strict anhydrous conditions. The generation of HCl not only consumes the desired reagent but also introduces an acid catalyst that can potentially promote other side reactions.

Reactivity with Other Nucleophiles

The high reactivity of the acyl chloride extends to a wide range of common laboratory nucleophiles. This dictates the materials that must be considered incompatible. Key reactions include:

-

Bases: Strong bases can deprotonate the α-carbon or catalyze decomposition.[4]

Protocols for Assured Stability: Storage and Handling

Adherence to proper protocols is non-negotiable for maintaining the chemical's purity and ensuring laboratory safety. The following recommendations are synthesized from safety data sheets for acyl chlorides and related reactive compounds.[4][8][9]

Optimal Storage Conditions

Long-term stability is achieved by rigorously controlling the compound's environment. The key is to protect it from atmospheric moisture and oxygen.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C). | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon). | Displaces moisture and oxygen, preventing hydrolysis and potential peroxide formation on the tetralin ring.[4] |

| Container | Use a tightly sealed, borosilicate glass container with a PTFE-lined cap. | Prevents ingress of atmospheric contaminants. Glass is inert to the compound. |

| Environment | Keep in a dry, cool, well-ventilated, and dedicated area for corrosives/flammables. | Ensures safety and segregation from incompatible materials.[8] |

| Light | Protect from direct light. | While hydrolysis is the primary concern, prolonged light exposure is a general risk factor for complex organic molecules. |

Incompatible Materials

To prevent violent reactions, degradation, and the creation of hazardous byproducts, this compound must be stored away from the following substances.

| Class of Substance | Examples | Consequence of Contact |

| Water / Moisture | Humidity, wet glassware, protic solvents | Rapid hydrolysis to carboxylic acid and HCl gas.[5][7] |

| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction to form esters.[4] |

| Amines | Ammonia, Primary/Secondary Amines | Exothermic reaction to form amides.[4] |

| Strong Bases | Hydroxides, Alkoxides | Vigorous, potentially uncontrolled reaction.[4] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Risk of a violent, exothermic reaction.[4] |

Step-by-Step Safe Handling Workflow

The following protocol is designed to minimize exposure to air and moisture when accessing the reagent. This workflow should be performed exclusively inside a certified chemical fume hood.

Caption: Safe handling workflow for moisture-sensitive reagents.

Recognizing and Managing Degradation

Even with careful handling, degradation can occur. Researchers should be vigilant for signs of decomposition.

-

Visual Cues: The most obvious sign is the evolution of white, steamy fumes (HCl gas) when the container is opened or the material is exposed to air.[2] The liquid may also become cloudy or change color over time.

-

Pressure Buildup: As HCl is a gas, pressure can build up in a sealed container if hydrolysis has occurred. Open containers with care, preferably behind a blast shield if significant degradation is suspected.

-

Analytical Confirmation: If degradation is suspected, a simple analytical test can provide confirmation. An FT-IR spectrum of a degraded sample will show the appearance of a broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the diminishing acyl chloride carbonyl peak.

Should the material be deemed significantly degraded, it must be disposed of according to institutional and local environmental regulations for corrosive and reactive chemical waste.[9]

Conclusion

This compound is a valuable but unforgiving chemical reagent. Its stability is not a passive state but one that must be actively maintained. The core principles for its preservation are the absolute exclusion of moisture and the use of cool, inert storage conditions. By understanding the chemical rationale behind these stringent protocols, researchers can ensure the compound's integrity, leading to more reliable, reproducible, and safer scientific outcomes.

References

-

Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1-Tetralone. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved January 12, 2026, from [Link]

-

Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (2024-08-05). Chemical Communications (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). Save My Exams. Retrieved January 12, 2026, from [Link]

-

A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. (2023-04-17). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]

-

Preparations and Reactions of Acyl Chlorides. (2023-02-10). YouTube. Retrieved January 12, 2026, from [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved January 12, 2026, from [Link]

-

AS/A-level - Acylation (Acyl Chlorides). (2021-06-27). Tuttee Academy. Retrieved January 12, 2026, from [Link]

-

5,6,7,8-Tetrahydro-1-naphthol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- WO2011013095A1 - Processes for the preparation of palonosetron. (n.d.). Google Patents.

-

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 3. This compound | C11H11ClO | CID 2753162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

solubility of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, and formulation. This document moves beyond simple data presentation to explain the underlying chemical principles that govern the solubility of this reactive molecule, offering both theoretical insights and practical, field-proven methodologies.

Executive Summary: The Duality of Solubility and Reactivity

This compound is a bifunctional molecule, characterized by a nonpolar tetralin backbone and a highly electrophilic acyl chloride group. This duality is the cornerstone of its solubility profile. Its large hydrocarbon structure dictates a high affinity for nonpolar, aprotic organic solvents. Conversely, the reactive acyl chloride moiety precludes the use of protic solvents, with which it readily reacts. Therefore, any discussion of "solubility" in protic media is moot; the interaction is a chemical transformation, not a physical dissolution. This guide will focus exclusively on its behavior in inert, aprotic organic solvents where true solubility can be achieved and leveraged.

Physicochemical Properties Influencing Solubility

To understand the solubility of this compound, we must first consider its molecular attributes.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₁ClO | Indicates a significant hydrocarbon component relative to the polar carbonyl and chloro groups. |

| Molecular Weight | 194.66 g/mol [1] | A moderate molecular weight, suggesting that lattice energy in a solid-state will not be a prohibitive barrier to dissolution in compatible solvents. |

| Calculated XLogP3 | 3.8[1] | This high value indicates a strong preference for lipophilic (non-aqueous) environments over hydrophilic ones, predicting good solubility in organic solvents and poor solubility in water. |

| Key Functional Groups | Tetralin Ring, Acyl Chloride | The tetralin ring is nonpolar and drives solubility in nonpolar solvents. The acyl chloride group is highly polar and electrophilic, making it susceptible to nucleophilic attack by protic solvents. |

The high XLogP3 value is a strong indicator of the compound's lipophilic nature. The tetralin moiety, being essentially a fused aliphatic and aromatic system, lacks significant polarity. The dominant intermolecular forces it can engage in are van der Waals dispersion forces. Consequently, solvents that also primarily exhibit these forces will be the most effective at solvating the molecule.

Solubility Profile in Aprotic Organic Solvents

Based on general principles for acyl chlorides and specific mentions in chemical literature, this compound is soluble in a range of common aprotic organic solvents.[2][3][4] The following table summarizes its expected qualitative solubility. Quantitative data for such reactive intermediates is rarely published; therefore, experimental determination is the industry standard.

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Rationale for Selection & Causality |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | High | DCM is a polar aprotic solvent that effectively solvates the polar acyl chloride group without reacting. Its polarity is moderate, making it an excellent general-purpose solvent for compounds like this. |

| Chloroform | Trichloromethane | High | Similar to DCM, chloroform is a reliable solvent for acyl chlorides, often used in reactions where a slightly higher boiling point than DCM is desirable.[1] | |

| Ethers | Tetrahydrofuran (THF) | Oxolane | High | THF is a polar aprotic ether that is an excellent solvent for a wide range of organic compounds. It is frequently used as a reaction medium for acyl chloride chemistry.[3] |

| Diethyl Ether | Ethoxyethane | Moderate to High | Diethyl ether is less polar than THF but is still a very common and effective solvent for dissolving and reacting acyl chlorides.[2][5] | |

| Aromatics | Toluene | Toluene | High | Toluene is a nonpolar solvent whose aromatic ring can engage in π-stacking interactions with the aromatic portion of the tetralin ring, promoting dissolution. It is an excellent choice for reactions at elevated temperatures.[3] |

| Alkanes | Hexane | Hexane | Low to Moderate | As a purely nonpolar aliphatic solvent, hexane will primarily solvate the tetralin portion of the molecule but may struggle to effectively solvate the more polar acyl chloride group, potentially limiting overall solubility. |

| Esters | Ethyl Acetate | Ethyl ethanoate | Moderate to High | Ethyl acetate offers a balance of polarity that can solvate both the nonpolar and polar regions of the molecule. It is a useful solvent for both reactions and subsequent workup procedures.[3] |

| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | High (with caution) | DMF is a highly polar aprotic solvent. While it will readily dissolve the compound, trace amounts of water in DMF can lead to hydrolysis. Furthermore, DMF can act as a catalyst in some acyl chloride reactions.[3] Use of anhydrous DMF is critical. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | High (with caution) | Similar to DMF, DMSO is a highly polar aprotic solvent that will dissolve the compound but must be scrupulously anhydrous to prevent degradation. |

The Imperative of Solvent Selection: A Logic Workflow

The choice of solvent is not arbitrary but a critical experimental parameter. The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound.

Caption: Logical workflow for selecting an appropriate organic solvent.

Experimental Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

This protocol provides a self-validating system for determining the solubility of this compound in a chosen anhydrous aprotic solvent (e.g., Dichloromethane). The principle is to create a saturated solution, remove the undissolved solid, and quantify the dissolved mass.

Pillar of Trustworthiness: This protocol incorporates steps to rigorously exclude atmospheric moisture, which would otherwise react with the solute, invalidating the results. All glassware must be oven-dried, and solvents must be certified anhydrous.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., Dichloromethane)

-

Oven-dried vials with PTFE-lined caps

-

Inert gas source (Nitrogen or Argon)

-

Syringes and needles

-

0.2 µm PTFE syringe filter

-

Analytical balance

-

Magnetic stirrer and stir bars

Step-by-Step Methodology:

-

Preparation (Exclusion of Moisture):

-

Place all glassware (vials, stir bars) in an oven at 120°C for at least 4 hours.

-

Allow glassware to cool to room temperature in a desiccator.

-

Use only freshly opened bottles of anhydrous solvent or solvent passed through a solvent purification system.

-

-

Creating a Saturated Solution:

-

To a pre-weighed, dried 4 mL vial containing a stir bar, add an excess of this compound (e.g., ~100 mg). Record the exact mass.

-

Under a blanket of inert gas, add a precise volume of the anhydrous solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Stir the mixture vigorously at a constant, controlled temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

-

Sample Isolation:

-

After 24 hours, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Pre-weigh a clean, dry collection vial.

-

Carefully draw the supernatant (the clear liquid phase) into a dry syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter to the syringe. This step is critical to remove any microscopic, undissolved particulates.

-

Dispense a precise volume of the filtered, saturated solution (e.g., 1.0 mL) into the pre-weighed collection vial. Record the exact volume transferred.

-

-

Quantification:

-

Place the collection vial in a fume hood and allow the solvent to evaporate under a gentle stream of nitrogen. Avoid heating, which could potentially degrade the compound.

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator for at least 4 hours to remove any residual solvent.

-

Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial is the mass of this compound that was dissolved in the transferred volume of solvent.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent transferred (L))

-

This protocol ensures accuracy by physically isolating and weighing the dissolved solid from a known volume of a saturated solution, while rigorously preventing the compound's degradation by water.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar structure and the high reactivity of its acyl chloride functional group. It is readily soluble in common anhydrous, aprotic organic solvents such as dichloromethane, THF, and toluene. Protic solvents must be avoided due to chemical reaction. For precise quantification, especially when developing sensitive synthetic procedures, the experimental determination of solubility using a robust, anhydrous protocol is strongly recommended. This foundational knowledge is critical for the successful application of this versatile chemical intermediate in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.

- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.

- Benchchem. (n.d.). 5,6,7,8-Tetrahydronaphthalene-1-carboxamide....

- Science Revision. (n.d.). Acid halides.

- BYJU'S. (n.d.). Formation of Acid Chlorides.

- The Student Room. (2023, January 23). solubility of carbonyl compounds and acyl chlorides.

- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chem LibreTexts. (n.d.). Experiment 1: Determination of Solubility Class.

- Unknown Source. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.

Sources

Navigating the Reactive Landscape of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride: A Technical Guide to Safe Handling and Hazard Mitigation